Cas no 22888-60-4 (L-Histidine, methylester, hydrochloride (1:?))
22888-60-4 structure
Product Name:L-Histidine, methylester, hydrochloride (1:?)
Numero CAS:22888-60-4
MF:C7H12ClN3O2
MW:205.642080307007
CID:283952
PubChem ID:12658397
Update Time:2025-04-19
L-Histidine, methylester, hydrochloride (1:?) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Histidine, methylester, hydrochloride (1:?)
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate,hydrochloride
- methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
- Methyl L-histidinate HCl
- Methyl L-histidinate hydrochloride
- L-histidine methyl ester hydrochloride
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride
- 18684-16-7
- SCHEMBL1375315
- AC8660
- L-Histidine, Methyl ester, Monohydrochloride
- VEEIFXWJNCAVEQ-RGMNGODLSA-N
- Histidine methyl ester hydrochloride
- EN300-118950
- NS00083034
- (S)-METHYL 2-AMINO-3-(1H-IMIDAZOL-5-YL)PROPANOATE 2HCL
- Methyl histidinate--hydrogen chloride (1/1)
- DTXSID20945565
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride
- 22888-60-4
- 7389-87-9
- EINECS 245-300-4
-
- Inchi: 1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1
- Chiave InChI: VEEIFXWJNCAVEQ-RGMNGODLSA-N
- Sorrisi: Cl.O(C)C([C@H](CC1=CN=CN1)N)=O
Proprietà calcolate
- Massa esatta: 205.06196
- Massa monoisotopica: 442.236504
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 29
- Conta legami ruotabili: 20
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112
Proprietà sperimentali
- Punto di ebollizione: 391.1°C at 760 mmHg
- Punto di infiammabilità: 190.3°C
- PSA: 81
L-Histidine, methylester, hydrochloride (1:?) Letteratura correlata
-
1. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl esterR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1524
-
2. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl groupTom Brown,John H. Jones,John D. Richards J. Chem. Soc. Perkin Trans. 1 1982 1553
-
3. Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thioneYoshimitsu Nagao,Tadayo Miyasaka,Kaoru Seno,Eiichi Fujita,Daisuke Shibata,Etsushiro Doi J. Chem. Soc. Perkin Trans. 1 1984 2439
22888-60-4 (L-Histidine, methylester, hydrochloride (1:?)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso